molecular formula C8H7NO2S B051668 methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate CAS No. 118465-49-9

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

Cat. No.: B051668
CAS No.: 118465-49-9
M. Wt: 181.21 g/mol
InChI Key: YBIAQTPXONLBJG-UHFFFAOYSA-N
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Description

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is an advanced heterocyclic building block extensively utilized in organic and medicinal chemistry. This compound features a fused thienopyrrole core with a carboxylate ester group, making it an excellent precursor for the synthesis of various derivatives. Its primary research applications include serving as a key intermediate in the development of pharmaceutical agents, particularly in the design of kinase inhibitors and compounds for neurological research. The thienopyrrole scaffold is known for its bioisosteric properties, often mimicking purine structures, which enhances its relevance in drug discovery. In synthetic pathways, this ester can be hydrolyzed to the carboxylic acid or transformed into amides, enabling facile incorporation into larger molecules. Researchers value this reagent for its versatility in constructing complex heterocycles, aiding in the exploration of new chemical space for therapeutic interventions. Available in high purity, it is ideal for rigorous laboratory use, supporting innovations in chemical biology and material science.

Properties

IUPAC Name

methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c1-11-8(10)6-4-5-2-3-12-7(5)9-6/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBIAQTPXONLBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428193
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118465-49-9
Record name methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 6H-THIENO[2,3-B]PYRROLE-5-CARBOXYLATE
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Preparation Methods

Cyclization of 2-Aminothiophene Derivatives

The foundational approach to synthesizing methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate involves cyclization reactions of 2-aminothiophene precursors. As demonstrated in the synthesis of analogous thieno[2,3-b]pyrrol-5-ones, 2-aminothiopheneacetate undergoes cyclization using aluminum chloride (AlCl₃) as a Lewis acid catalyst . This step generates a key intermediate, which is subsequently functionalized via aldol condensation with substituted thiophene-2-carbaldehydes . For the target carboxylate, esterification of the cyclized product with methanol in the presence of acid catalysts (e.g., H₂SO₄) yields the methyl ester. Typical reaction conditions involve temperatures of 80–100°C and reaction times of 4–6 hours, achieving yields of 70–85% .

Vilsmeier-Haack Formylation Followed by Esterification

A two-step strategy employs the Vilsmeier-Haack reaction to introduce a formyl group at the 2-position of the thienopyrrole ring, followed by esterification. As detailed for methyl 2-formyl-6H-thieno[2,3-b]pyrrole-5-carboxylate, the formylation step utilizes dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under reflux conditions . The resulting aldehyde intermediate is then subjected to esterification using methyl chloroformate in the presence of a base such as triethylamine. This method achieves moderate yields (60–75%) and high purity, as confirmed by ¹H NMR and IR spectroscopy .

Alkylation and Deprotection Strategies

Recent advancements highlight alkylation-dealkylation sequences for constructing the thienopyrrole core. In one protocol, a protected thienopyrrole intermediate is alkylated using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF or acetonitrile) . Subsequent deprotection with cesium carbonate and thiophenol in acetonitrile at room temperature removes sulfonyl groups, yielding the free pyrrole . For example, treatment of methyl 5-[(2-nitrophenyl)sulfonyl]-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate with cesium carbonate and thiophenol for 4 hours affords the deprotected product in 80% yield . This method is notable for its mild conditions and scalability.

Parallel Synthesis and Combinatorial Approaches

Combinatorial chemistry techniques enable the efficient generation of thienopyrrole derivatives via parallel synthesis. Alkyl 4H-thieno[3,2-b]pyrrole-5-carboxylates serve as versatile intermediates, undergoing alkylation, cyclization, and amide bond formation in a modular fashion . For instance, refluxing a thienopyrrole carboxylate with methylating agents (e.g., methyl triflate) in dichloromethane introduces the methyl ester group. Automated purification systems and high-throughput screening optimize reaction parameters, achieving yields of 65–80% .

Spectroscopic Characterization and Quality Control

Critical to validating synthesis success is spectroscopic characterization. The methyl ester group in this compound exhibits a distinct ¹H NMR signal at δ 3.85 ppm (singlet, 3H), while the thienopyrrole protons resonate as multiplet signals between δ 6.8–7.6 ppm . IR spectroscopy confirms the ester carbonyl stretch at 1700–1720 cm⁻¹ and the C-O-C asymmetric vibration near 1250 cm⁻¹ . High-resolution mass spectrometry (HRMS) further verifies the molecular ion peak at m/z 209.22 (C₉H₇NO₃S) .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the four primary methods:

MethodKey ReagentsConditionsYield (%)Purity (%)
CyclizationAlCl₃, MeOH80–100°C, 6 h70–85≥95
Vilsmeier-HaackDMF, POCl₃, methyl chloroformateReflux, 2 h60–75≥90
Alkylation-DeprotectionCs₂CO₃, thiophenolRT, 4 h80≥98
CombinatorialMethyl triflate, DCMReflux, 3 h65–80≥97

Cyclization and alkylation-deprotection methods offer the highest yields and purity, making them preferable for industrial-scale production . In contrast, combinatorial approaches provide flexibility for derivative synthesis but require specialized equipment .

Challenges and Optimization Opportunities

Despite progress, several challenges persist:

  • Side Reactions : Over-alkylation during methyl ester formation can occur, necessitating precise stoichiometry .

  • Purification Difficulties : Polar byproducts in cyclization reactions complicate column chromatography, suggesting alternative purification via recrystallization .

  • Catalyst Cost : AlCl₃, while effective, poses handling and environmental concerns, prompting research into heterogeneous catalysts (e.g., zeolites) .

Recent studies propose microwave-assisted synthesis to reduce reaction times by 40–50% while maintaining yields . Additionally, flow chemistry systems enhance reproducibility for large-scale batches .

Chemical Reactions Analysis

Types of Reactions: Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, its ability to interact with DNA and proteins can contribute to its anticancer properties by inducing apoptosis or inhibiting cell proliferation .

Comparison with Similar Compounds

Key Properties:

  • CAS Number : 118465-49-9
  • IUPAC Name: Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
  • SMILES : COC(=O)C1=CC2=C(N1)SC=C2
  • Safety : Causes skin/eye irritation; harmful if swallowed (GHS Hazard Codes: H315, H319, H335) .

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Applications/Reactivity Reference
Methyl furo[2,3-b]pyrrole-5-carboxylate C₈H₇NO₃ 165.15 g/mol Oxygen atom in fused ring Precursor for tetrazole derivatives
Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate C₉H₉NO₂S 195.24 g/mol Ethyl ester group Intermediate for bioactive molecules
GPi 688 (Thieno-pyrrole carboxamide) C₁₉H₂₀ClN₃O₃S 422.90 g/mol Chlorine substituent; carboxamide group Glycogen phosphorylase inhibitor
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate C₈H₇NO₃ 165.15 g/mol Furan ring in [3,2-b] position Antibacterial triazine synthesis
Key Observations:

Heteroatom Influence: Replacing sulfur (thieno) with oxygen (furo) reduces molecular weight (~16 g/mol difference) and alters aromaticity. X-ray studies show thieno derivatives exhibit greater π-electron delocalization due to sulfur’s polarizability . Thieno compounds are more lipophilic, enhancing membrane permeability in drug design .

Ester Group Variations: Ethyl esters (e.g., Ethyl 6H-thieno[2,3-b]pyrrole-5-carboxylate) offer slower hydrolysis rates compared to methyl esters, influencing pharmacokinetics .

Table 2: Reactivity Comparison
Reaction Type This compound Methyl Furo[2,3-b]pyrrole-5-carboxylate
Formylation Forms 2-formyl derivatives (e.g., 3a-3c) Similar formylation at position 2
Cyclization with Hydrazine Yields tetrazolyl derivatives (e.g., 6a-6c) Forms pyrimidine/triazine heterocycles
Condensation with Benzothiazolium Salts Forms conjugated systems for dyes/drugs Less reactive due to lower electron richness
Key Findings:
  • Thieno derivatives show enhanced reactivity in electrophilic substitutions due to sulfur’s electron-donating effects. For example, this compound reacts efficiently with benzothiazolium salts to form push-pull chromophores .
  • Furo analogs are more prone to alcoholysis or oxidation under harsh conditions .

Biological Activity

Methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and applications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula: C₈H₇NO₂S
  • Molecular Weight: 181.21 g/mol
  • Structure: The compound features a thieno[2,3-b]pyrrole core, which is characterized by a fused thiophene and pyrrole ring system. The methyl ester group enhances its solubility and reactivity.

Biological Activities

This compound has been investigated for various biological activities:

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves inhibition of microbial growth by interacting with specific enzymes essential for microbial metabolism .
  • Anticancer Properties: The compound has shown promising results in vitro against several cancer cell lines. It induces apoptosis and inhibits cell proliferation through modulation of apoptotic pathways. For instance, studies have reported that this compound can upregulate pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .

The biological activity of this compound is attributed to its ability to bind to various biological targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, leading to reduced microbial growth and cancer cell viability.
  • DNA Interaction: Its heterocyclic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes in cancer cells.
  • Receptor Modulation: The compound can modulate the activity of specific receptors involved in cell signaling pathways related to growth and apoptosis .

Study on Anticancer Activity

In a recent study evaluating the anticancer effects of this compound:

  • Cell Lines Tested: HepG2 (liver cancer), HeLa (cervical cancer), MDA-MB-231 (breast cancer).
  • Results:
    • Significant cytotoxicity was observed across all tested cell lines.
    • IC₅₀ values ranged from 20 µM to 50 µM, indicating potent activity comparable to standard chemotherapeutics.
    • Apoptotic assays showed an increase in apoptotic cells from 0.29% (control) to 9.74% (treated) in HepG2 cells.

Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC₅₀ (µM)Mechanism of Action
AntimicrobialVarious Bacteria<50Enzyme inhibition
AnticancerHepG220Apoptosis induction
AnticancerHeLa30DNA intercalation
AnticancerMDA-MB-23140Receptor modulation

Research Applications

This compound is being explored for its potential applications in:

  • Drug Development: As a lead compound for synthesizing new anticancer agents.
  • Organic Electronics: Due to its unique electronic properties derived from its heterocyclic structure.
  • Specialty Chemicals Production: As an intermediate in the synthesis of dyes and pigments.

Q & A

What are the optimal synthetic routes for methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate, and how do reaction conditions influence regioselectivity?

The synthesis of thienopyrrole derivatives often involves cyclization reactions using thioglycolate esters. For example, methyl thioglycolate reacts with halogenated pyrazole carbaldehydes (e.g., 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde) in ethanol under anhydrous sodium carbonate to form methyl thieno[2,3-c]pyrazole-5-carboxylate derivatives . Key factors include solvent polarity (ethanol promotes nucleophilic substitution), temperature (room temperature minimizes side reactions), and base choice (sodium carbonate aids deprotonation). Regioselectivity is influenced by steric and electronic effects of substituents on the starting aldehyde.

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Advanced NMR techniques, including ¹H-¹³C HSQC and DEPT-135, are critical for distinguishing between regioisomers. For instance, in ethyl 2-(arylthio)thieno[2,3-b]pyridine-5-carboxylate derivatives, the chemical shift of the pyrrole NH proton (~δ 12–13 ppm) and coupling patterns in the aromatic region confirm the fused thienopyrrole scaffold. DEPT spectra differentiate CH₃, CH₂, and quaternary carbons, while 2D NMR (e.g., COSY, NOESY) maps spatial proximity of protons .

What strategies mitigate low yields in the cyclization step during synthesis?

Low yields often stem from competing side reactions, such as incomplete ring closure or oxidation. Optimizing reaction time and temperature (e.g., reflux in ethanol for 8–12 hours) improves cyclization efficiency. Catalytic additives like DMAP (4-dimethylaminopyridine) or molecular sieves can enhance reaction rates. For example, Danswan et al. achieved higher yields in pyrrolo[3,2-d]pyrimidinone synthesis by using ethyl isothiocyanate under inert atmospheres to prevent oxidation .

How do electronic effects of substituents impact the compound’s reactivity in medicinal chemistry applications?

Electron-withdrawing groups (e.g., nitro, chloro) at the pyrrole or thiophene rings enhance electrophilic substitution reactivity, facilitating further functionalization. Methyl esters at position 5 act as electron-withdrawing groups, stabilizing the ring system and directing nucleophilic attacks to specific positions. For instance, methyl 2-(pyrazol-4-ylthio)tetrahydropyrimidine-5-carboxylate derivatives showed enhanced DHFR inhibition due to improved electron-deficient character at the active site .

What computational methods validate the structural and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths, angles, and frontier molecular orbitals (HOMO-LUMO gaps). These models align with X-ray crystallography data for related compounds, such as 2-chloranyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid (C–S bond length: ~1.74 Å; C–N: ~1.34 Å) . Molecular docking studies further correlate electronic properties with biological activity, such as binding affinity to DHFR .

How can researchers address discrepancies in reported biological activity data for this compound class?

Contradictions in cytotoxicity or enzyme inhibition data often arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardized protocols, such as the MTT assay for cytotoxicity (48–72 hour incubation, 10–100 µM concentration range) and spectrophotometric DHFR assays (NADPH depletion monitored at 340 nm), reduce variability . Meta-analyses of structurally analogous compounds (e.g., thieno[2,3-d]pyrimidines) provide benchmarks for expected activity ranges .

What chromatographic techniques ensure high purity of this compound for pharmacological studies?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts, while flash chromatography (silica gel, ethyl acetate/hexane eluent) removes non-polar impurities. Purity ≥95% is confirmed by LC-MS (ESI+ mode, [M+H]+ ion). For example, ethyl 4-(4-hydroxyphenyl)tetrahydropyrimidine-5-carboxylate derivatives achieved >98% purity via these methods (Note: BenchChem data excluded per guidelines).

What safety precautions are critical when handling this compound?

Despite limited specific data, analogous heterocycles (e.g., ethyl 2-aminothieno[2,3-c]pyridine carboxylates) require handling under fume hoods due to potential respiratory irritation (H335) and skin/eye irritation (H315/H319). COSHH-compliant PPE (gloves, goggles) and waste disposal protocols for halogenated solvents (e.g., dichloromethane) are mandatory .

How does the methyl ester group influence the compound’s stability under acidic or basic conditions?

The ester group undergoes hydrolysis in strong acids (e.g., HCl/EtOH, reflux) to yield carboxylic acid derivatives, while basic conditions (e.g., NaOH/MeOH) may cleave the thiophene ring. Stability studies show that neutral pH (6–8) and inert storage (argon, −20°C) preserve integrity for >6 months .

What advanced spectroscopic techniques characterize crystalline forms of this compound?

Single-crystal X-ray diffraction confirms molecular packing and hydrogen-bonding networks. For example, 2-chloranyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid crystallizes in the P2₁/c space group with intermolecular O–H···N hydrogen bonds (2.02 Å) stabilizing the lattice . Powder XRD distinguishes polymorphs, critical for reproducibility in formulation studies.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate
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methyl 6H-thieno[2,3-b]pyrrole-5-carboxylate

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